molecular formula C22H21N5O2S B12145744 N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145744
M. Wt: 419.5 g/mol
InChI Key: WQRWLUYEMCHJBY-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2,6-dimethylphenyl group. This compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-exudative, and antiproliferative properties . Its synthesis involves alkylation and condensation strategies, as described in studies on analogous compounds .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-6-3-7-16(2)20(15)24-19(28)14-30-22-26-25-21(17-8-4-10-23-12-17)27(22)13-18-9-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

WQRWLUYEMCHJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions involving the introduction of the furan, pyridine, and triazole rings through cyclization and substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of reagents, catalysts, and solvents is crucial to achieving the desired product in an environmentally friendly and economically viable manner.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial activity. The triazole ring is known for its efficacy against various fungal pathogens. Research suggests that derivatives of this compound could be explored for their ability to inhibit fungal growth and could serve as potential antifungal agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This activity indicates potential applications in treating conditions characterized by chronic inflammation .

Anticancer Potential

The structural components of this compound suggest possible anticancer properties. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions utilizing readily available reagents. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The presence of the furan and pyridine moieties in the structure enhances this activity .
  • Anti-inflammatory Evaluation : Molecular docking studies indicated that the compound could effectively bind to the active site of 5-lipoxygenase, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Activity : Research on similar triazole-containing compounds revealed their ability to inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialPotential antifungal activity against pathogens ,
Anti-inflammatoryInhibition of 5-lipoxygenase ,
AnticancerInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features and Anti-Exudative Activity of Selected Analogues

Compound Name Substituents on Phenyl/Other Groups Anti-Exudative Activity (vs. Diclofenac Sodium) Reference
Target Compound: this compound 2,6-dimethylphenyl; pyridin-3-yl Not explicitly reported; inferred high activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide 4-fluorophenyl ~1.5× potency of diclofenac (8 mg/kg)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-nitrobenzyl)acetamide 3-nitrobenzyl Moderate activity; < diclofenac
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl Comparable to diclofenac

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, nitro) at the 4th position of the phenyl ring enhance anti-exudative activity, likely due to improved binding affinity or metabolic stability . The 2,6-dimethylphenyl group in the target compound may confer steric hindrance or lipophilicity advantages.

Comparison with Hydroxyacetamide Derivatives

Compounds such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12) exhibit antiproliferative activity via imidazolone-triazole hybrids . While the target compound lacks the hydroxyacetamide and imidazolone moieties, this highlights the versatility of triazole-thioacetamide scaffolds in divergent therapeutic applications.

Pesticide-Related Triazole Acetamides

Compounds like N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) and oxadixyl () demonstrate agricultural uses, underscoring the structural adaptability of triazole-acetamides but differing markedly in biological targets compared to the anti-exudative focus of the target compound .

Research Implications and Prospects

  • Structure-Activity Relationship (SAR) : The 2,6-dimethylphenyl group and pyridin-3-yl substitution in the target compound warrant further exploration to quantify their contributions to anti-inflammatory pathways.
  • Comparative Pharmacokinetics : Analogues with halogen substituents (e.g., 4-fluorophenyl) may exhibit superior bioavailability, necessitating ADMET studies for the target compound .

Biological Activity

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl group, which enhances lipophilicity and may influence biological interactions.
  • A triazole ring that is known for its pharmacological properties, including antifungal and anticancer activities.
  • A furan moiety that contributes to its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:

  • Activity Against Bacteria : The compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus2
Enterococcus faecium2
Candida auris4

Anticancer Activity

The compound has shown promising results in cancer research:

  • Cell Line Studies : In vitro assays demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values in the nanomolar range. For example, IC50 values for the HeLa cell line were reported at approximately 180 nM .
Cell LineIC50 (nM)Reference
HeLa180
MDA-MB-2313100
A549370

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in microbial cell wall synthesis and cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, particularly those involving tubulin dynamics and histone deacetylases (HDACs), the compound enhances apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study of various compounds with similar structures, this compound demonstrated superior activity against drug-resistant strains compared to standard antibiotics like fluconazole . This positions it as a potential candidate for developing new antimicrobial therapies.

Study on Anticancer Properties

A detailed examination of the compound's effects on tumor growth in xenograft models indicated significant tumor size reduction compared to control groups treated with placebo. The study concluded that the compound's dual action as an HDAC inhibitor and tubulin destabilizer could be leveraged for therapeutic applications in oncology .

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